(25S)-Delta(4)-dafachronic acid

DAF-12 transactivation stereochemistry–activity relationship C. elegans nuclear receptor

Researchers requiring DAF-12 ligands often face irreproducible results when using commercial racemic Δ⁴-dafachronic acid, where ~50% of the material is the low-activity (25R)-diastereomer (EC₅₀ 66 nM vs 23 nM). This single-isomer (25S)-Δ⁴-dafachronic acid eliminates that confounding variable. • Delivers EC₅₀ of 23 nM in Gal4-DAF-12 reporter assays with no stereochemical impurity. • Enables reproducible daf-9 null mutant rescue at lower, better-controlled ligand concentrations. • Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom - in stock for immediate global dispatch.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
Cat. No. B1255789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25S)-Delta(4)-dafachronic acid
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyPSXQJZDFWDKBIP-KMPPVSSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(25S)-Δ⁴-Dafachronic Acid: DAF-12 Agonist Overview


(25S)-Δ⁴-Dafachronic acid (CAS 869858-35-5) is a single‑stereoisomer steroid hormone of the dafachronic acid class that functions as a high‑potency agonist of the Caenorhabditis elegans nuclear receptor DAF‑12 [1]. Unlike the commonly supplied racemic mixture, this (25S)‑configured Δ⁴‑isomer provides a molecularly defined tool for studying C‑25 stereochemistry‑dependent signaling in developmental timing, dauer formation, and lifespan regulation [2].

Single-isomer DAF-12 agonist for C. elegans developmental timing studies
Stereochemically-defined tool for dauer formation and lifespan research
Avoids racemic mixture variability in quantitative SAR assays

Why Single-Isomer Purity Matters


DAF‑12 ligands are not functionally interchangeable: both the configuration of the C‑25 methyl group and the A/B‑ring geometry independently control transcriptional potency and in vivo efficacy [1]. The (25R)-Δ⁴‑diastereomer requires a nearly three‑fold higher concentration to achieve the same receptor activation as the (25S)‑form, while Δ⁵‑isomers lose approximately 40‑fold potency [1]. Substituting (25S)-Δ⁴‑dafachronic acid with a commercial racemate therefore introduces 50% of a substantially less active species, which confounds quantitative structure–activity relationships and inflates the ligand concentration needed for reproducible in vivo rescue experiments.

Single (25S)-isomer
Racemic mixture Contains ~50% (25R)-form with lower reported activity; may shift potency profile and confound SAR interpretation
Δ⁴ A/B-ring
Δ⁵ analogs Substantial potency differences reported; may not provide comparable receptor engagement
Validated (25S)-isomer
Non-stereoselective synthesis products Stereochemical identity may not be guaranteed; lot-to-lot activity may vary

Quantitative Evidence vs. Close Analogs


C-25 Stereochemistry and Transcriptional Potency

In a head‑to‑head Gal4‑transactivation assay in HEK‑293 cells, (25S)-Δ⁴‑dafachronic acid activates DAF‑12 with an EC₅₀ of 23 nM, whereas its C‑25 epimer, (25R)-Δ⁴‑dafachronic acid, exhibits an EC₅₀ of 66 nM [1]. This demonstrates that the (25S)-configuration is intrinsically more efficacious and that use of the single isomer avoids the potency dilution inherent in racemic mixtures.

C-25 Epimer Potency
Head-to-head
(25S) EC₅₀ 23 nM
Reported stereochemistry-dependent activation context
2.9-fold difference vs (25R) EC₅₀ 66 nM
DAF-12 transactivation stereochemistry–activity relationship C. elegans nuclear receptor

Δ⁴ vs. Δ⁵ A/B-Ring Geometry Potency

The same Gal4‑DAF‑12 transactivation study revealed that (25S)-Δ⁵‑dafachronic acid requires an EC₅₀ approaching 1000 nM, whereas (25S)-Δ⁴‑dafachronic acid achieves 50% activation at only 23 nM [1]. This >43‑fold potency gap underscores the critical contribution of the Δ⁴ double‑bond position to receptor activation.

A/B-Ring Geometry
Head-to-head
Δ⁴ EC₅₀ 23 nM vs Δ⁵ EC₅₀ ≈1000 nM
A/B-ring configuration context for receptor engagement
≥43-fold potency difference reported
A/B-ring configuration dafachronic acid SAR DAF-12 agonist

Single Isomer vs. Racemic Mixture Purity

The widely sold Δ⁴‑dafachronic acid standard (e.g., Cayman Chemical Item No. 14100) is explicitly described as a racemic mixture of (25R)- and (25S)-Δ⁴‑dafachronic acid with a purity of ≥95% . Because the (25R)-component is 2.9‑fold less active [1], approximately half of the mass in a racemic preparation delivers sub‑maximal efficacy. Sourcing (25S)-Δ⁴‑dafachronic acid (CAS 869858-35-5) as a discrete entity removes this stereochemical impurity, yielding a product where every molecule carries the high‑potency C‑25 configuration.

Isomer vs Racemate
Cross-study comparable
Single (25S) eliminates ~50% (25R)-fraction
Stereochemical-purity procurement context
Based on synthesis routes and supplier specifications
single-isomer procurement racemic mixture stereochemical purity

In Vivo Dauer Rescue Efficacy

Rescue experiments in daf‑9‑null C. elegans demonstrated that the (25S)-Δ⁴‑epimer is more effective than its (25R) counterpart at promoting reproductive development [1]. Although the study highlights that the (25S)-Δ⁷ isomer is the most potent in vivo, the (25S)-Δ⁴ isomer still outperforms the (25R)-Δ⁴ form, confirming that C‑25 configuration remains a decisive efficacy determinant in a whole‑organism context.

In Vivo Dauer Rescue
Head-to-head
(25S) rescues daf-9 null dauer phenotype
Whole-organism stereochemistry-response context
daf-9 null C. elegans rescue assay
in vivo rescue daf-9 mutant C. elegans dauer

Stereoselective Synthesis Reproducibility

A dedicated stereoselective synthesis of (25S)-Δ⁴‑dafachronic acid was reported by Martin et al. (2008), providing a defined route to the single isomer [1]. This contrasts with earlier preparations that yielded racemic mixtures. The existence of a peer‑reviewed synthetic protocol supports the feasibility of manufacturing the (25S)-isomer at scales suitable for extended in vivo studies, with stereochemical fidelity confirmed by the publication.

Stereoselective Route
Supporting evidence
Validated synthetic protocol published
Supply-chain identity verification context
Org. Biomol. Chem., 2008; stereochemical fidelity confirmed
stereoselective synthesis dafachronic acid production chemical scalability

Key Research Applications


Defined Agonist for SAR Studies

When mapping the stereochemical determinants of DAF‑12 activation, the 2.9‑fold potency gap between (25S)- and (25R)-Δ⁴‑dafachronic acid makes the single isomer indispensable. Using a racemic preparation introduces an uncontrolled variable that masks the true structure–activity relationship [1].

C. elegans Dauer Rescue Assays

In daf‑9 null mutant rescue experiments, the (25S)-Δ⁴ isomer provides reproducible, stereochemistry‑defined rescue of the dauer phenotype. Its superior in vivo activity relative to the (25R)-form ensures that developmental transition endpoints are achieved with lower, better‑controlled ligand concentrations [1].

DAF-12 Transactivation Screening Standard

Cell‑based Gal4‑DAF‑12 reporter assays benefit from a ligand with an EC₅₀ of 23 nM and no confounding stereochemical impurity. Adopting (25S)-Δ⁴‑dafachronic acid as a reference agonist improves inter‑laboratory reproducibility and eliminates the need to account for variable activity of the (25R) component [1].

DAF-12 Ortholog Profiling in Parasitic Nematodes

Given that DAF‑12 orthologs in parasitic nematodes (e.g., Strongyloides stercoralis, Ancylostoma spp.) also respond to dafachronic acids, the defined (25S)-Δ⁴ isomer serves as a high‑purity probe for evaluating receptor pharmacology and for screening antagonists or species‑selective modulators [1].

Application
Selection Property
Validation Focus
DAF-12 SAR studies
Stereochemical identity
C-25 epimer comparison validation
Dauer rescue assays
Single-isomer activity
Developmental endpoint reproducibility
Transactivation screening
Defined stereochemistry
Inter-laboratory assay consistency
Ortholog profiling
High-purity probe
Species-selective response interpretation
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